molecular formula C17H19NO2S B232088 (6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine

(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine

Cat. No. B232088
M. Wt: 301.4 g/mol
InChI Key: XPLNJIWMKHESJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine, also known as clozapine-N-oxide (CNO), is a synthetic compound that is widely used in scientific research as a pharmacological tool to activate or inhibit specific receptors or signaling pathways. CNO is a derivative of clozapine, an atypical antipsychotic drug, but it does not have any antipsychotic effects on its own. Instead, CNO has been shown to be a highly selective and potent ligand for the DREADDs (Designer Receptors Exclusively Activated by Designer Drugs), a class of engineered G protein-coupled receptors that can be selectively activated or inhibited by CNO.

Mechanism of Action

CNO binds selectively and with high affinity to the DREADDs, which are engineered G protein-coupled receptors that are not activated by endogenous ligands. Upon binding of CNO, the DREADDs undergo a conformational change that activates downstream signaling pathways, leading to the modulation of neural activity. The specific effects of CNO depend on the type and subtype of DREADD used, as well as the neural circuit or cell type targeted.
Biochemical and Physiological Effects:
CNO has been shown to have minimal off-target effects on endogenous receptors and signaling pathways, making it a highly specific and reliable tool for studying neural circuits and cell types. However, CNO can have some physiological effects, such as changes in heart rate, blood pressure, and body temperature, which should be taken into account when interpreting experimental results.

Advantages and Limitations for Lab Experiments

CNO has several advantages over other pharmacological tools for studying neural circuits and cell types, including its high selectivity and potency, its ability to be administered systemically or locally, and its reversible and tunable effects. However, CNO also has some limitations, such as its potential physiological effects, its dependence on the expression of DREADDs, and the need for appropriate controls and experimental design to ensure the specificity of its effects.

Future Directions

There are several future directions for the use of CNO in scientific research, including the development of new DREADD variants with improved pharmacological properties, the optimization of delivery methods and dosing regimens, and the application of CNO in combination with other techniques, such as optogenetics and chemogenetics, to study complex neural circuits and behaviors. Additionally, CNO may have potential clinical applications in the treatment of neurological and psychiatric disorders, although further research is needed to determine its safety and efficacy.

Synthesis Methods

CNO can be synthesized from clozapine through a series of chemical reactions, including the oxidation of the thiepin ring to form the dioxido moiety, followed by the substitution of the chlorine atom with a dimethylamino group. The synthesis of CNO is relatively simple and can be performed using standard laboratory techniques and reagents.

Scientific Research Applications

CNO has become a widely used tool in neuroscience research due to its ability to selectively activate or inhibit specific neural circuits or cell types in vivo and in vitro. DREADDs have been used to study a wide range of physiological and pathological processes, including pain, addiction, anxiety, depression, and Parkinson's disease. CNO has also been used to study the neural mechanisms underlying social behavior, learning and memory, and circadian rhythms.

properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

1-(6,6-dioxo-5,7-dihydrobenzo[d][2]benzothiepin-5-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C17H19NO2S/c1-18(2)11-17-16-10-6-5-9-15(16)14-8-4-3-7-13(14)12-21(17,19)20/h3-10,17H,11-12H2,1-2H3

InChI Key

XPLNJIWMKHESJT-UHFFFAOYSA-N

SMILES

CN(C)CC1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O

Canonical SMILES

CN(C)CC1C2=CC=CC=C2C3=CC=CC=C3CS1(=O)=O

Origin of Product

United States

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